molecular formula C10H9BN2O2 B11898455 (4-Phenylpyrimidin-2-yl)boronic acid

(4-Phenylpyrimidin-2-yl)boronic acid

Cat. No.: B11898455
M. Wt: 200.00 g/mol
InChI Key: RISQEYMMBFOXFM-UHFFFAOYSA-N
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Description

(4-Phenylpyrimidin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenylpyrimidine ring. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpyrimidin-2-yl)boronic acid typically involves the reaction of 4-bromo-2-phenylpyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, while oxidation reactions produce phenols.

Scientific Research Applications

(4-Phenylpyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenylpyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.

    Pyrimidinylboronic Acid: A boronic acid with a pyrimidine ring attached to the boron atom.

    4-(4-Pyridinyl)phenylboronic Acid: A boronic acid with a pyridine ring attached to the phenyl group.

Uniqueness

(4-Phenylpyrimidin-2-yl)boronic acid is unique due to the presence of both a phenyl and a pyrimidine ring, which provides distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions and in the design of molecules with unique biological activities.

Properties

Molecular Formula

C10H9BN2O2

Molecular Weight

200.00 g/mol

IUPAC Name

(4-phenylpyrimidin-2-yl)boronic acid

InChI

InChI=1S/C10H9BN2O2/c14-11(15)10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7,14-15H

InChI Key

RISQEYMMBFOXFM-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CC(=N1)C2=CC=CC=C2)(O)O

Origin of Product

United States

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